4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-6-4-3-5-13(14)19-9-11-20(12-10-19)15-7-8-17-16(18-15)22-2/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIANMSLVGWCTFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution at C-4
The pyrimidine ring’s electronic asymmetry enables regioselective substitution at the C-4 position due to its lower electron density compared to C-2. For 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, this selectivity is exploited by first introducing the methylsulfanyl group at C-2, followed by piperazine coupling at C-4.
Example Protocol (adapted from):
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Starting Material : 2,4-Dichloropyrimidine is treated with sodium thiomethoxide (NaSMe) in ethanol at 60°C for 6 hours to yield 2-(methylsulfanyl)-4-chloropyrimidine (85% yield).
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Piperazine Coupling : The 4-chloro intermediate reacts with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) at 120°C for 12 hours using potassium carbonate (KCO) as a base, achieving 78% yield.
Key Data :
Alternative Pathways via Intermediate Functionalization
Suzuki-Miyaura Cross-Coupling
While less common, palladium-catalyzed cross-coupling has been explored for analogous pyrimidines. A boronic ester derivative of 1-(2-methoxyphenyl)piperazine can couple with 4-bromo-2-(methylsulfanyl)pyrimidine under Pd(PPh) catalysis in toluene/water (3:1) at 90°C. This method offers milder conditions but requires pre-functionalized intermediates.
One-Pot Synthesis
A patent by describes a one-pot approach for related piperazine-pyrimidine hybrids:
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Simultaneous Substitution : 2,4-Dichloropyrimidine is treated with 1-(2-methoxyphenyl)piperazine and thiourea in acetonitrile at reflux, yielding the target compound in 65% purity.
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Challenges : Competing substitutions at C-2 necessitate rigorous chromatographic purification.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Time Dependence
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Kinetic Profile :
Industrial-Scale Considerations
Purification Challenges
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Byproduct Formation :
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Chromatography vs. Recrystallization :
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, dimethylformamide (DMF), various halogenated reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or pyrimidine rings.
Scientific Research Applications
Pharmacological Studies
Research indicates that 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine exhibits significant pharmacological properties:
- Dopamine Receptor Modulation : The compound has been studied for its effects on dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. It has shown potential in reducing cocaine-seeking behavior in animal models, suggesting its role as a therapeutic agent for addiction treatment .
- Antidepressant Activity : Preliminary studies suggest that compounds similar to this pyrimidine derivative may possess antidepressant-like effects, potentially through serotonergic pathways .
Anticancer Research
The compound's structural features allow it to interact with various biological targets involved in cancer progression. Its derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specific studies have demonstrated its efficacy against certain types of leukemia and solid tumors .
Neuropharmacological Applications
Given the piperazine moiety's known activity on central nervous system (CNS) targets, this compound is being explored for its potential use in treating neurological disorders such as schizophrenia and anxiety disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation .
Case Studies
Several case studies highlight the applications of this compound:
- Case Study 1 : A study published in Pharmacology Biochemistry and Behavior examined the effects of related compounds on cocaine addiction. The findings indicated that the piperazine derivatives significantly reduced drug-seeking behavior in rodent models, supporting their potential as anti-addictive agents .
- Case Study 2 : Research presented at a recent medicinal chemistry conference showcased the anticancer properties of pyrimidine derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines .
Mechanism of Action
The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Key Observations :
- Position 4 : Piperazine substitutions (e.g., sulfonyl in ) influence solubility and receptor binding.
Comparison with Piperazine-Containing Compounds
Piperazine derivatives exhibit diverse pharmacological profiles:
Key Observations :
- 2-Methoxyphenylpiperazine : Common in antipsychotics (e.g., ) and receptor ligands (e.g., ), suggesting the target compound may share serotonin/dopamine receptor interactions.
- Linker Groups: Ethanone () or pyrimidine (target compound) alter steric and electronic properties, affecting target selectivity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonyl-piperazine derivatives (e.g., ) resist oxidation better than alkyl-substituted analogs.
Biological Activity
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine , also known by its CAS number 866137-89-5, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N4OS
- Molar Mass : 366.48 g/mol
- CAS Number : 866137-89-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . A notable study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). For instance, a structurally similar pyrimidine showed an IC50 value of 0.09 µM against MCF-7 cells, indicating potent activity .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, at a concentration of 800 µg/mL, compounds in this class showed no bacterial growth against Staphylococcus aureus and Escherichia coli.
| Bacteria | Concentration (µg/mL) | Result |
|---|---|---|
| S. aureus | 800 | No growth |
| E. coli | 800 | No growth |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. It has been implicated in serotonin receptor activity, particularly as an agonist for the 5-HT1A receptor, which is significant in the treatment of anxiety and depression . This receptor activity may contribute to its neuroprotective effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
- Antimicrobial Mechanisms : It likely disrupts bacterial cell wall synthesis or function.
- Receptor Modulation : Interaction with serotonin receptors may modulate neurotransmitter release and neuronal excitability.
Case Studies and Research Findings
- Anticancer Efficacy : In a comparative study, compounds similar to the target compound demonstrated enhanced anticancer efficacy compared to standard treatments across multiple cell lines .
- Antibacterial Evaluation : In vitro tests showed that increasing concentrations of related compounds led to increased sensitivity against S. aureus and E. coli, with significant effects observed at concentrations above 200 µg/mL .
- Neuropharmacological Studies : Research indicated that derivatives with methoxy groups exhibited improved binding affinities for serotonin receptors, suggesting enhanced therapeutic potential for neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the key synthetic routes for 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Sulfonylation or coupling reactions to introduce the 2-methoxyphenylpiperazine moiety (e.g., using sulfonyl chlorides or nucleophilic aromatic substitution) .
- Thioether formation to incorporate the methylsulfanyl group, often via substitution with methanethiol or its derivatives under basic conditions .
Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (controlled heating to 80–100°C for coupling steps), and catalysts (e.g., palladium for cross-coupling). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
Q. What analytical techniques are critical for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine ring conformation (e.g., coupling constants for axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for sulfur-containing groups .
- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for structure-activity relationship (SAR) studies (e.g., intermolecular hydrogen bonding patterns) .
- HPLC-PDA : Quantifies purity (>95% for biological assays) and detects byproducts from sulfanyl or piperazine reactions .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
- Enzyme/Receptor Binding Assays : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify IC50 values. The 2-methoxyphenylpiperazine moiety suggests potential CNS activity .
- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) evaluate antiproliferative effects, with dose-response curves to determine EC50 .
- Solubility and Stability Testing : Use PBS or simulated biological fluids to assess pharmacokinetic liabilities (e.g., hydrolysis of the methylsulfanyl group) .
Advanced Research Questions
Q. How can data contradictions in biological activity be resolved (e.g., varying IC50 across studies)?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : LC-MS identifies active/inactive metabolites that may explain discrepancies (e.g., oxidation of the piperazine ring) .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl analogs) to isolate substituent effects .
- Computational Docking : Overlay binding poses in receptor homology models to identify steric/electronic clashes caused by assay conditions .
Q. What computational strategies predict target interactions and guide SAR optimization?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Probe piperazine ring flexibility and sulfanyl group orientation in binding pockets (e.g., serotonin 5-HT1A receptor) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of substituents (e.g., methoxy vs. methylsulfanyl) to binding affinity .
- Machine Learning (ML) Models : Train on datasets of piperazine-pyrimidine derivatives to predict ADMET properties (e.g., blood-brain barrier permeability) .
- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials to optimize electron-withdrawing/donating groups .
Q. How can pharmacological properties (e.g., bioavailability) be improved without compromising activity?
Methodological Answer:
- Prodrug Design : Mask the methylsulfanyl group as a sulfoxide or sulfone to enhance solubility while retaining metabolic activation .
- Salt Formation : Prepare hydrochloride or citrate salts to improve aqueous solubility (test via shake-flask method) .
- Co-crystallization : Engineer co-crystals with cyclodextrins or carboxylic acids to stabilize the solid-state form .
- Hybrid Analog Synthesis : Conjugate with PEG linkers or amino acids to enhance plasma half-life .
Q. What strategies validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound with its target in live cells, followed by pull-down and MS identification .
- Cellular Thermal Shift Assay (CETSA) : Measure target protein melting shifts after compound treatment to confirm binding .
- CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. receptor-knockout cell lines to isolate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
